3-(4-Hydroxy-3-iodo-5-methoxyphenyl)prop-2-enoic acid
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Overview
Description
3-(4-Hydroxy-3-iodo-5-methoxyphenyl)prop-2-enoic acid is a chemical compound known for its unique structure and properties It is characterized by the presence of a hydroxy group, an iodine atom, and a methoxy group attached to a phenyl ring, along with a prop-2-enoic acid moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(4-Hydroxy-3-iodo-5-methoxyphenyl)prop-2-enoic acid typically involves multiple steps. One common method starts with the iodination of 4-hydroxy-3-methoxybenzaldehyde, followed by a condensation reaction with malonic acid in the presence of a base to form the desired product. The reaction conditions often include the use of solvents like ethanol or methanol and catalysts such as piperidine .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often employing continuous flow reactors and advanced purification techniques like recrystallization and chromatography .
Chemical Reactions Analysis
Types of Reactions
3-(4-Hydroxy-3-iodo-5-methoxyphenyl)prop-2-enoic acid undergoes various chemical reactions, including:
Oxidation: This reaction can convert the hydroxy group to a carbonyl group using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: The compound can be reduced to form corresponding alcohols or alkanes using reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in dry ether or hydrogen gas with a palladium catalyst.
Substitution: Sodium azide in dimethylformamide or potassium cyanide in aqueous ethanol.
Major Products Formed
Oxidation: Formation of 3-(4-oxo-3-iodo-5-methoxyphenyl)prop-2-enoic acid.
Reduction: Formation of 3-(4-hydroxy-3-iodo-5-methoxyphenyl)prop-2-en-1-ol or 3-(4-hydroxy-3-iodo-5-methoxyphenyl)propane.
Substitution: Formation of 3-(4-hydroxy-3-azido-5-methoxyphenyl)prop-2-enoic acid or 3-(4-hydroxy-3-cyano-5-methoxyphenyl)prop-2-enoic acid.
Scientific Research Applications
3-(4-Hydroxy-3-iodo-5-methoxyphenyl)prop-2-enoic acid has a wide range of applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a precursor for more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic effects and as a lead compound in drug development.
Industry: Utilized in the synthesis of dyes, pigments, and other industrial chemicals[][3].
Mechanism of Action
The mechanism of action of 3-(4-Hydroxy-3-iodo-5-methoxyphenyl)prop-2-enoic acid involves its interaction with various molecular targets and pathways. The hydroxy and methoxy groups can participate in hydrogen bonding and other interactions with biological molecules, while the iodine atom can enhance the compound’s reactivity and binding affinity. These interactions can modulate enzyme activity, signal transduction pathways, and gene expression, leading to the compound’s observed biological effects .
Comparison with Similar Compounds
Similar Compounds
3-(4-Hydroxy-3-methoxyphenyl)prop-2-enoic acid (Ferulic acid): Similar structure but lacks the iodine atom.
3-(4-Hydroxy-3-bromo-5-methoxyphenyl)prop-2-enoic acid: Similar structure with a bromine atom instead of iodine.
3-(4-Hydroxy-3-chloro-5-methoxyphenyl)prop-2-enoic acid: Similar structure with a chlorine atom instead of iodine.
Uniqueness
The presence of the iodine atom in 3-(4-Hydroxy-3-iodo-5-methoxyphenyl)prop-2-enoic acid makes it unique compared to its analogs. Iodine can significantly influence the compound’s reactivity, biological activity, and binding properties, making it a valuable compound for specific applications in research and industry .
Properties
IUPAC Name |
3-(4-hydroxy-3-iodo-5-methoxyphenyl)prop-2-enoic acid |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9IO4/c1-15-8-5-6(2-3-9(12)13)4-7(11)10(8)14/h2-5,14H,1H3,(H,12,13) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JQIZBHHUQWUZTA-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C(=CC(=C1)C=CC(=O)O)I)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H9IO4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10720646 |
Source
|
Record name | 3-(4-Hydroxy-3-iodo-5-methoxyphenyl)prop-2-enoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10720646 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
320.08 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
61223-30-1 |
Source
|
Record name | 3-(4-Hydroxy-3-iodo-5-methoxyphenyl)prop-2-enoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10720646 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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